molecular formula C23H26N2O5S B2765117 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate CAS No. 2580188-56-1

2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate

Cat. No.: B2765117
CAS No.: 2580188-56-1
M. Wt: 442.53
InChI Key: YOKXLDIHQCEVNH-UHFFFAOYSA-N
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Description

2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate is a complex organic compound with a molecular formula of C22H28N2O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Tert-butyl Carbonate Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl carbonate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its benzothiazole core and phenyl group. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate
  • Tert-butyl carbamate
  • Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate

Uniqueness

2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzothiazole core, in particular, sets it apart from other similar compounds, providing unique reactivity and interaction potential.

Properties

IUPAC Name

tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-22(2,3)29-20(26)24-15-9-7-14(8-10-15)19-25-17-12-11-16(13-18(17)31-19)28-21(27)30-23(4,5)6/h7-13H,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKXLDIHQCEVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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